Pramoxine hydrochloride

Catalog No.
S540116
CAS No.
637-58-1
M.F
C17H28ClNO3
M. Wt
329.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pramoxine hydrochloride

CAS Number

637-58-1

Product Name

Pramoxine hydrochloride

IUPAC Name

4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride

Molecular Formula

C17H28ClNO3

Molecular Weight

329.9 g/mol

InChI

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H

InChI Key

SYCBXBCPLUFJID-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in wate

Synonyms

4-(3-(4-butoxyphenoxy)propyl)morpholine, 4-(3-(p-butoxyphenoxy)propyl)morpholine, Balsabit, Fleet Pain Relief, Itch-X, PrameGel, pramocaine, pramocaine hydrochloride, Pramox, pramoxine, pramoxine hydrochloride, Prax, proctoFoam, Tronolane, Tronothane

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl

Analgesia in Dermatology

  • Managing pain during procedures: Studies investigating laser therapy for various skin conditions, including warts, acne scars, and actinic keratosis, have shown pramoxine hydrochloride to be effective in reducing pain during and after treatment. Source:
  • Reducing pain associated with skin biopsies: Research suggests pramoxine hydrochloride effectively manages pain during skin biopsies, offering an alternative to injectable anesthetics. Source:
  • Postoperative pain relief: Studies on patients undergoing various dermatological surgeries indicate pramoxine hydrochloride's potential in reducing postoperative pain, often alongside other pain management strategies. Source:

Management of Pruritus (Itching)

  • Investigating antipruritic mechanisms: Research is exploring the mechanisms underlying pramoxine hydrochloride's antipruritic effects, potentially involving modulation of nerve activity and inflammatory pathways. Source:
  • Comparing efficacy to other treatments: Studies compare pramoxine hydrochloride's effectiveness in relieving itch to other topical medications, like hydrocortisone, in various conditions like atopic dermatitis and insect bites. Source
  • Investigating long-term effects: Some research explores the long-term efficacy and safety of pramoxine hydrochloride for managing chronic itch, particularly in vulnerable populations like pregnant women. Source:

Other Research Applications

  • Wound healing: Preliminary research suggests a potential role for pramoxine hydrochloride in promoting wound healing, possibly due to its anti-inflammatory properties. Source
  • Pain management in other specialties: Studies are evaluating the use of pramoxine hydrochloride for pain management in other medical fields, like dentistry and ophthalmology, but further research is needed.

Pramoxine hydrochloride is a topical anesthetic and antipruritic agent commonly used to treat various dermatological and anorectal conditions. Its chemical structure is defined as 4-[3-(4-butoxyphenoxy)propyl]morpholine hydrochloride, with a molecular formula of C17H28ClNO3 and a molecular weight of approximately 329.87 g/mol . Pramoxine works by blocking nerve signals in the body, effectively numbing the area where it is applied, which alleviates pain and itching associated with conditions such as minor cuts, insect bites, hives, rashes from poison ivy, hemorrhoids, and other anogenital disorders .

Pramoxine acts as a local anesthetic by reversibly blocking sodium channels in nerve cell membranes. This prevents the generation and propagation of nerve impulses, leading to temporary numbness and reduced sensation of pain and itching at the application site [].

  • Allergic reactions: While uncommon, allergic reactions to pramoxine can occur, manifesting as redness, itching, or swelling at the application site [].
  • Methemoglobinemia: In rare cases, particularly with prolonged or excessive use, especially on broken skin or mucous membranes, pramoxine can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired [].

Important Note:

  • Pramoxine is not recommended for use on large areas of broken skin or mucous membranes due to the potential for increased absorption and associated risks [].
  • Consult a healthcare professional before using pramoxine if pregnant, breastfeeding, or have any underlying skin conditions.

Data:

  • The incidence of allergic reactions to pramoxine is not precisely quantified in scientific literature but is generally considered low [].
  • Cases of methemoglobinemia associated with pramoxine use are documented but rare [].
Starting from morpholine derivatives. The process typically includes:

  • Formation of the Ether Linkage: The reaction between a butoxyphenol derivative and a propylene glycol derivative leads to the formation of the ether linkage characteristic of pramoxine.
  • Methylation: The morpholine nitrogen can be methylated to enhance solubility and bioactivity.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting pramoxine base with hydrochloric acid to yield pramoxine hydrochloride .

This method ensures high purity and stability of the final product.

Pramoxine hydrochloride is used in a variety of applications, primarily in dermatology and proctology:

  • Topical Anesthetic: Applied for temporary relief of pain and itching from minor skin irritations such as burns, cuts, scrapes, eczema, and insect bites.
  • Anorectal Disorders: Utilized in formulations for hemorrhoids and anal fissures to alleviate discomfort during bowel movements .
  • Combination Products: Often included in creams or ointments combined with corticosteroids to enhance anti-inflammatory effects while providing pain relief .

Several compounds share similarities with pramoxine hydrochloride in terms of their anesthetic properties. Below is a comparison highlighting their uniqueness:

Compound NameChemical StructureUnique Features
LidocaineC14H22N2OCommonly used as a dental anesthetic; higher systemic absorption risk.
BupivacaineC18H28N2OLong-acting local anesthetic; often used in epidurals but has higher toxicity potential.
BenzocaineC9H11NO2Topical anesthetic; less effective for deeper tissues; can cause methemoglobinemia.
TetracaineC15H24N2O3Longer duration than lidocaine; more potent but higher risk of systemic toxicity.

Pramoxine's distinct chemical structure allows it to minimize cross-sensitivity reactions while providing effective localized pain relief without significant systemic effects . This makes it particularly valuable for patients who may have sensitivities to other local anesthetics.

Color/Form

Crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.1757714 g/mol

Monoisotopic Mass

329.1757714 g/mol

Heavy Atom Count

22

Melting Point

181-183 °C

UNII

88AYB867L5

Related CAS

140-65-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anesthetic (local)
Indicated for the symptomatic relief of: hemorrhoids, anorectal inflammation and anorectal pain. (these medications /including pramoxine/ are effective when applied to the anal, periana, or anorectal areas. However, they are not likely to relieve symptoms associated with conditions confined to the rectum, which lacks sensory nerve fibers.) /Included in US product labeling/
Pramoxine preparations are used topically for the temporary relief of pain and itching associated with dermatoses; rashes due to poison ivy, poison oak, poison sumac, insect bites; minor burns; anogenital pruritus or irritation; and fissures; or hemorrhoids. The drug should not be used for bronchoscopy or gastroscopy since it is not sufficiently potent to abolish the gag reflex.

Pharmacology

Pramocaine Hydrochloride is the hydrochloride salt form of pramoxine, a morpholine derivative with local anesthetic property. Pramocaine hydrochloride decreases the permeability of the neuronal membrane to sodium ions by reversibly binding to and inhibiting voltage-gated sodium channels. This results in stabilization of the membrane and, thereby inhibiting the ionic fluxes required for membrane depolarization, hence resulting in the failure to initiate a propagated action potential and subsequent conduction blockade.

MeSH Pharmacological Classification

Anesthetics, Local

Mechanism of Action

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. /Local anesthetics/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

637-58-1

Absorption Distribution and Excretion

... These agents are readily absorbed through mucous membranes into the systemic circulation. The rate of absorption is influenced by the vascularity or rate of blood flow at the site of application, the total dosage (concentration and volume) administered, and the duration of exposure. ... /Local anesthetics/

Wikipedia

Pramoxine hydrochloride

Drug Warnings

Local effects, such as burning or stinging, may occur following topical application of pramoxine. The drug has a low index of sensitization, and cross-sensitization with other local anesthetics is unlikely.
Topical pramoxine preparations should not be used in or near the eyes or nose.
The preparations should not be applied to extensive areas of skin and are not for prolonged use. The aerosol foam for rectal administration should not be used longer than 4 consecutive weeks.
If pramoxine preparations are used for self-medication and the condition worsens or symptoms persist for prolonged periods (e.g., for more than 7 days) or clear and occur again within a few days, the drug should be discontinued and a physician consulted.
If rectal bleeding occurs during use of pramoxine for pain and itching of hemorrhoids or if erythema, irritation, swelling, or pain occurs during use of pramoxine preparations, the drug should be discontinued and a physician consulted.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Preparations containing pramoxine hydrochloride cream or ointment should be stored in tight containers at at temperatures of 15-30 °C. Pramoxine hydrochloride aerosol preparations should be stored at room temperature. Because the contents are under pressure, the aerosol container should not be punctured, used or stored near hear or an open flame, exposed to temperatures greater than 49 °C, ... .

Dates

Modify: 2023-09-12

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